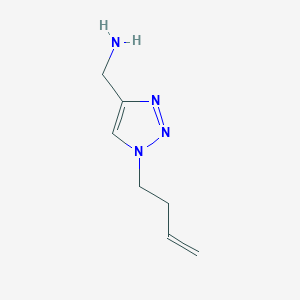
(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a but-3-en-1-yl group attached to the triazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity in forming 1,2,3-triazoles. The general synthetic route can be described as follows:
Preparation of the Alkyne Precursor: The but-3-en-1-yl group is introduced through the synthesis of an alkyne precursor, such as but-3-yn-1-ol.
Formation of the Azide Intermediate: The azide intermediate is prepared by reacting an appropriate amine with sodium azide.
CuAAC Reaction: The alkyne precursor and the azide intermediate are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.
(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)ethylamine: Similar structure but with an ethylamine group instead of a methanamine group.
Uniqueness
The uniqueness of (1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the but-3-en-1-yl group and the methanamine group allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC 名称 |
(1-but-3-enyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C7H12N4/c1-2-3-4-11-6-7(5-8)9-10-11/h2,6H,1,3-5,8H2 |
InChI 键 |
CZHNGMJRGNGDIA-UHFFFAOYSA-N |
规范 SMILES |
C=CCCN1C=C(N=N1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13356933.png)





![methyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13356965.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)
![3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13356990.png)
![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)


